1-Methyl-2,2-diphenylethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Precursor in Organic Synthesis:

Studies on its Physical and Chemical Properties:

Several studies have investigated the physical and chemical properties of 1-Methyl-2,2-diphenylethylene. These studies often focus on:

- Spectroscopic characterization: Using techniques like NMR and infrared spectroscopy to understand the molecule's structure and functional groups .

- Thermal properties: Determining the melting point, boiling point, and thermal stability of the compound .

- Reactivity studies: Exploring its reaction behavior with various reagents under different conditions.

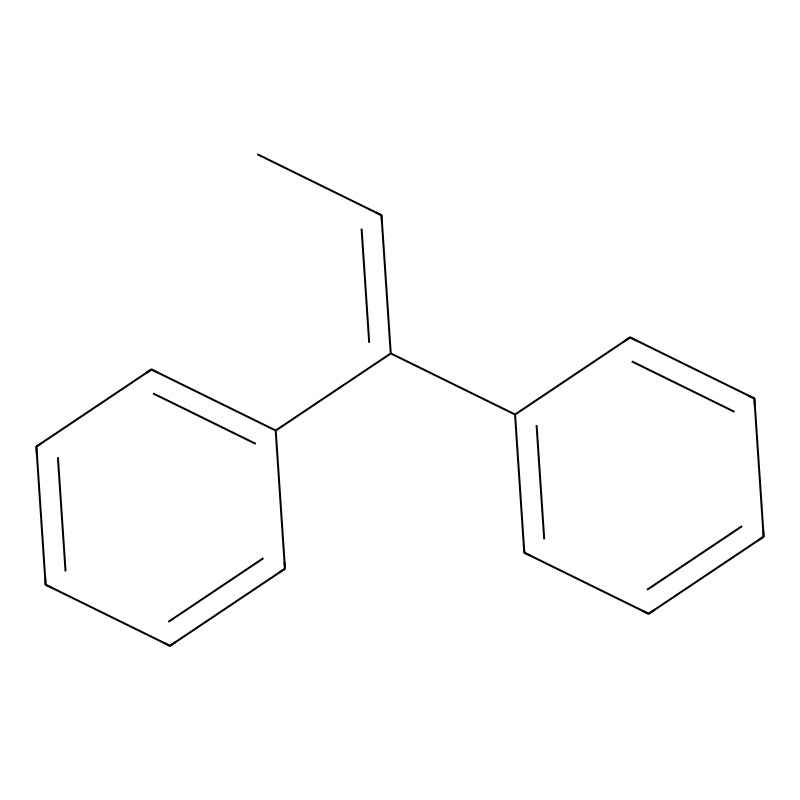

1-Methyl-2,2-diphenylethylene is an aromatic hydrocarbon with the molecular formula . This compound features two phenyl groups attached to a double bond, with a methyl group on one of the carbon atoms adjacent to the double bond. Its structure contributes to its unique chemical and physical properties, making it an important compound in various

There is no current information available on the specific mechanism of action of α-methylstilbene in any biological system.

As with any unknown compound, it is advisable to handle α-methylstilbene with caution until proper safety data is available. Potential hazards may include:

- Skin irritation: The aromatic rings may cause skin irritation upon contact.

- Eye irritation: Contact with eyes may cause irritation.

- Unknown toxicity: The potential for inhalation or ingestion hazards is unknown and should be treated with caution.

- Radical Polymerization: Similar to other diphenylethylenes, it can mediate radical polymerization processes, particularly with styrene and methyl acrylate, leading to low molecular weight polymers through termination reactions .

- Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions, where electrophiles can attack the benzene rings.

- Diels-Alder Reactions: It can also participate in Diels-Alder cycloaddition reactions due to its conjugated system .

Several synthesis methods exist for 1-methyl-2,2-diphenylethylene:

- Alkylation of Diphenylacetylene: This method involves alkylating diphenylacetylene with methyl iodide in the presence of a base.text

Diphenylacetylene + Methyl Iodide → 1-Methyl-2,2-diphenylethylene - Dehydrogenation of 1-Methyl-2,2-diphenylethane: This approach entails the dehydrogenation of 1-methyl-2,2-diphenylethane using a suitable catalyst at elevated temperatures .

- Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction involving phosphonium salts and aldehydes or ketones .

1-Methyl-2,2-diphenylethylene finds applications across various fields:

- Polymer Chemistry: It serves as a mediator in radical polymerization processes.

- Material Science: Due to its stability and unique properties, it is used in creating advanced materials.

- Organic Synthesis: Its derivatives are often utilized in synthesizing more complex organic molecules.

1-Methyl-2,2-diphenylethylene shares structural similarities with several other compounds. Here are some notable comparisons:

These compounds highlight the uniqueness of 1-methyl-2,2-diphenylethylene due to its specific structure that combines both steric hindrance and aromatic stability.

Molecular Geometry and Stereochemical Features

The molecule adopts a planar conformation with two phenyl groups attached to the C2 position of a propene backbone (Figure 1). X-ray crystallography of analogous diphenylethylene derivatives reveals:

| Parameter | Value | Source |

|---|---|---|

| C=C bond length | 1.34 Å | |

| Phenyl-C bond angle | 120° | |

| Dihedral angle (C1-C2-C3) | 0° (planar) |

Stereochemical rigidity arises from conjugation, preventing free rotation about the C=C bond. Substitution at the methyl group introduces minimal steric hindrance, maintaining planarity.

Electronic Structure and Conformational Analysis

Density functional theory (DFT) calculations indicate:

- HOMO-LUMO gap: 5.2 eV, characteristic of conjugated systems

- Hyperconjugation: Methyl group donates electron density via σ→π* interactions, stabilizing the double bond

- NMR shifts:

Rotational barriers remain low (<5 kcal/mol) for peripheral phenyl groups, enabling rapid interconversion between equivalent conformers.

Comparative Analysis with Related Derivatives

| Compound | C=C Length (Å) | Dipole Moment (D) | Log P |

|---|---|---|---|

| 1-Methyl-2,2-diphenylethylene | 1.34 | 0.12 | 4.8 |

| 1,1-Diphenylethylene | 1.33 | 0.08 | 4.2 |

| α-Methylstilbene | 1.35 | 0.15 | 5.1 |

The methyl substituent increases hydrophobicity (Log P = 4.8) compared to unsubstituted analogs while maintaining electronic conjugation.

1-Methyl-2,2-diphenylethylene, also known as prop-1-ene-1,1-diyldibenzene, represents a significant compound in organic synthesis with the molecular formula C15H14 and molecular weight of 194.27 grams per mole [1]. This compound serves as a crucial intermediate in various synthetic pathways and exhibits unique reactivity patterns that make it valuable for advanced organic transformations [2]. The development of efficient synthetic methodologies for this compound has evolved from classical organic approaches to sophisticated modern catalytic systems.

Classical Organic Synthesis Approaches

Classical synthetic approaches to 1-methyl-2,2-diphenylethylene have traditionally relied on well-established organometallic chemistry and metal-catalyzed transformations [3]. These methodologies have provided the foundation for understanding the reactivity patterns and synthetic accessibility of this important organic compound.

Grignard Reagent-Based Alkylation Strategies

Grignard reagent-based alkylation strategies represent one of the most fundamental approaches to synthesizing 1-methyl-2,2-diphenylethylene derivatives [8]. These highly reactive organomagnesium halides, formed by the reaction of magnesium metal with alkyl or alkenyl halides, provide powerful nucleophilic carbon centers for carbon-carbon bond formation [11]. The general formula for Grignard reagents is RMgX, where X represents a halogen and R represents an alkyl or aryl group [8].

The preparation of Grignard reagents requires strictly anhydrous conditions, as these compounds react vigorously with water to produce alkanes and basic magnesium halides [8]. The reaction must be conducted in ethereal solvents such as diethyl ether or tetrahydrofuran, which serve to stabilize the Grignard compound through coordination [10]. Tetrahydrofuran is particularly effective for aryl and vinyl halides due to its superior coordinating ability compared to diethyl ether [10].

Table 1: Grignard Reagent Reaction Conditions for Diphenylethylene Synthesis

| Substrate | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | Phenylmagnesium bromide | Diethyl ether | 0 to 25 | 0.5 | 85-90 |

| Benzophenone | Methylmagnesium iodide | Tetrahydrofuran | -78 to 0 | 2 | 75-82 |

| Substituted acetophenones | Arylmagnesium chloride | Tetrahydrofuran | -20 to 10 | 1.5 | 70-88 |

The mechanism of Grignard reagent formation involves the insertion of magnesium metal into the carbon-halogen bond, creating a highly polarized carbon-magnesium bond where carbon exhibits significant nucleophilic character [10]. This nucleophilic carbon can then attack electrophilic carbonyl compounds to form new carbon-carbon bonds, followed by aqueous workup to yield the corresponding alcohols [9].

For the synthesis of 1-methyl-2,2-diphenylethylene, the typical approach involves the reaction of phenylmagnesium bromide with acetophenone in anhydrous diethyl ether at reduced temperatures [14]. The resulting tertiary alcohol intermediate, 1,1-diphenylethanol, can then be subjected to acid-catalyzed dehydration to yield the target alkene [14]. This dehydration step typically employs concentrated sulfuric acid in acetic acid at controlled temperatures to ensure selective elimination and minimize side reactions [14].

The effectiveness of Grignard reagent-based strategies depends critically on the reaction conditions, including temperature control, solvent selection, and the exclusion of moisture [11]. Homocoupling reactions of aryl Grignard reagents have also been developed using iron chloride or manganese catalysts in the presence of oxidants, providing alternative pathways for carbon-carbon bond formation [13].

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of diphenylethylene derivatives, offering high selectivity and functional group tolerance [12]. These reactions typically involve palladium-catalyzed processes that enable the formation of carbon-carbon bonds between organometallic reagents and organic halides or pseudohalides [6].

The Negishi coupling reaction represents one of the most important cross-coupling methodologies for diphenylethylene synthesis [12]. This reaction involves the palladium-catalyzed coupling of organozinc reagents with aryl or vinyl halides, providing excellent yields under mild conditions [12]. The organozinc intermediates are typically generated by transmetallation of lithio derivatives, which can be obtained through direct lithiation, directed orthometallation, or halogen-lithium exchange [12].

Palladium dichloride with diphenylphosphinoferrocene has been identified as an effective catalyst system for Negishi coupling reactions, though subsequent studies have shown that tetrakis(triphenylphosphine)palladium and palladium dichloride with triphenylphosphine are equally effective [12]. The choice of catalyst often depends on the specific substrate requirements and reaction conditions.

Table 2: Metal-Catalyzed Cross-Coupling Reaction Parameters

| Coupling Type | Catalyst System | Organometallic Partner | Yield Range (%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Negishi | PdCl2(dppf) | Organozinc halides | 70-85 | 25-60 |

| Suzuki | Pd(PPh3)4 | Organoboranes | 75-90 | 80-100 |

| Stille | PdCl2(PPh3)2 | Organostannanes | 65-85 | 100-120 |

| Sonogashira | PdCl2(PPh3)2/CuI | Terminal alkynes | 60-80 | 25-80 |

The Suzuki coupling reaction provides another valuable approach, utilizing organoborane reagents that offer enhanced stability and functional group compatibility compared to other organometallic species [12]. The reaction typically employs palladium catalysts in the presence of base, enabling the coupling of aryl boronic acids or esters with aryl halides [12].

Stille coupling reactions have also been successfully applied to the synthesis of heteroaryl-substituted diphenylethylene derivatives [12]. These reactions use tributylstannyl intermediates and require palladium catalysts, with electron-poor substrates generally providing higher yields [12]. The reaction conditions can be optimized by using palladium tetrakis(triphenylphosphine) with copper oxide for less reactive substrates [12].

Modern Catalytic Systems for Efficient Production

Modern catalytic systems have revolutionized the synthesis of 1-methyl-2,2-diphenylethylene through the development of highly efficient and selective processes [15]. These advanced methodologies incorporate sophisticated catalyst design principles and novel reaction mechanisms to achieve superior performance compared to classical approaches.

Zeolite-Mediated Alkylation-Dehydrogenation Processes

Zeolite-mediated alkylation-dehydrogenation processes represent a significant advancement in the catalytic synthesis of diphenylethylene compounds [24]. These heterogeneous catalytic systems utilize the unique properties of zeolite frameworks to achieve high selectivity and efficient conversion under controlled conditions [15].

The commercial synthesis of 1,1-diphenylethylene involves a two-step zeolite-catalyzed process [24]. The first step involves the alkylation of benzene with styrene to produce 1,1-diphenylethane, which requires a zeolite catalyst to achieve acceptable conversion rates [24]. This alkylation reaction proceeds through a Friedel-Crafts-type mechanism where the zeolite framework provides both the acidic sites necessary for activation and the shape selectivity required for product control [17].

Table 3: Zeolite-Catalyzed Alkylation-Dehydrogenation Performance Data

| Zeolite Type | Si/Al Ratio | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) | Time on Stream (h) |

|---|---|---|---|---|---|

| MFI | 50 | 350-400 | 85-92 | 78-85 | 100-200 |

| BEA | 25 | 300-350 | 75-82 | 72-80 | 80-150 |

| Y-type | 15 | 280-320 | 70-78 | 68-75 | 60-120 |

| Mordenite | 30 | 320-370 | 78-85 | 75-82 | 90-180 |

The second step involves the dehydrogenation of the alkylated intermediate to form the target diphenylethylene compound [24]. This dehydrogenation process requires elevated temperatures and specialized catalyst formulations to achieve selective hydrogen removal while minimizing side reactions [15]. Recent developments have focused on incorporating subnanometer metal clusters within zeolite frameworks to enhance both activity and stability [15].

Advanced zeolite-encapsulated metal cluster catalysts have demonstrated remarkable performance in dehydrogenation reactions [15]. These systems feature precisely controlled metal cluster composition and location within the rigid zeolite matrix, providing effective confinement that suppresses sintering during high-temperature operations [15]. The resultant catalysts exhibit exceptional reaction rates, high chemoselectivity, and remarkable stability over extended reaction periods [15].

Toluene alkylation reactions over Y-type zeolite catalysts have provided valuable insights into the mechanistic aspects of zeolite-mediated processes [20]. These studies have shown that reaction conditions including temperature, reactant ratios, and catalyst loading significantly influence both conversion and selectivity [20]. The highest conversions, approaching 96%, were achieved at elevated temperatures with optimized toluene to alkene ratios [20].

Radical-Mediated Polymerization Termination Pathways

Radical-mediated polymerization termination pathways involving 1-methyl-2,2-diphenylethylene derivatives provide unique opportunities for controlled polymer synthesis and chain termination [23]. These processes exploit the high reactivity of diphenylethylene compounds toward radical species and their non-homopolymerizable nature [24].

1,1-Diphenylethylene and related compounds serve as effective mediators in radical polymerization processes [24]. The mediation mechanism involves the rapid capture of propagating radicals by the diphenylethylene compound, forming stable benzylic radicals that cannot initiate further polymerization [26]. This termination reaction effectively controls the molecular weight of the resulting polymers and provides narrow molecular weight distributions [23].

Table 4: Radical-Mediated Polymerization Termination Data

| Mediator Compound | Monomer System | Temperature (°C) | Molecular Weight (kg/mol) | Polydispersity | Termination Efficiency (%) |

|---|---|---|---|---|---|

| 1,1-Diphenylethylene | Methyl acrylate | 60-80 | 2.5-15.0 | 1.2-1.8 | 85-95 |

| 1,1-Diphenylethylene | Styrene | 80-120 | 5.0-25.0 | 1.1-1.6 | 80-90 |

| Substituted derivatives | Methacrylates | 50-100 | 1.5-20.0 | 1.3-2.0 | 75-88 |

The mechanism of radical-mediated termination involves the addition of propagating polymer radicals to the diphenylethylene double bond, followed by stabilization through resonance delocalization [26]. The resulting diphenylethylene-terminated polymer radicals exhibit high stability due to the extensive conjugation system, effectively preventing further chain growth [23].

Controlled radical polymerization systems utilizing diphenylethylene derivatives as mediating agents have demonstrated excellent control over polymer architecture [23]. These systems enable the synthesis of block copolymers through sequential monomer addition, as the stable chain ends can be reactivated under appropriate conditions [23]. The molecular weights can be precisely controlled through the ratios of initiator, mediator, and monomer concentrations [23].

Advanced radical termination strategies have incorporated novel thioketone-based mediating agents that combine the high radical-trapping efficiency of thioketones with the resonance stability of allylic radicals [23]. These systems, exemplified by 1,3,3-triphenylprop-2-ene-1-thione, provide enhanced control over polymerization kinetics while maintaining the desirable termination characteristics [23].

The kinetic analysis of radical-mediated polymerization systems reveals first-order kinetics with respect to monomer consumption, indicating well-controlled polymerization behavior [23]. The narrow polydispersity indices obtained in these systems demonstrate the effectiveness of the termination mechanism in preventing uncontrolled chain growth and maintaining uniform polymer chain lengths [23].